molecular formula C13H18N2O2 B15057781 Methyl 5-methyl-6-(piperidin-1-yl)nicotinate

Methyl 5-methyl-6-(piperidin-1-yl)nicotinate

Cat. No.: B15057781
M. Wt: 234.29 g/mol
InChI Key: PRBKUTTVYKBNRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-methyl-6-(piperidin-1-yl)nicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a piperidine ring attached to the nicotinate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-6-(piperidin-1-yl)nicotinate typically involves the reaction of 5-methyl-6-chloronicotinic acid with piperidine in the presence of a base, followed by esterification with methanol. The reaction conditions often include:

    Temperature: 60-80°C

    Solvent: Methanol or ethanol

    Catalyst: Acidic or basic catalyst, such as sulfuric acid or sodium hydroxide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-6-(piperidin-1-yl)nicotinate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxides.

    Reduction: Reduction can lead to the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the nicotinate ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: N-oxides of the nicotinate ring.

    Reduction: Corresponding amines.

    Substitution: Alkylated or acylated derivatives of the nicotinate ring.

Scientific Research Applications

Methyl 5-methyl-6-(piperidin-1-yl)nicotinate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Methyl 5-methyl-6-(piperidin-1-yl)nicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-(piperidin-1-yl)nicotinate
  • Methyl 5-chloro-6-(piperidin-1-yl)nicotinate
  • Methyl 5-methyl-6-(morpholin-1-yl)nicotinate

Uniqueness

Methyl 5-methyl-6-(piperidin-1-yl)nicotinate is unique due to the presence of both a methyl group and a piperidine ring on the nicotinate structure. This combination can enhance its chemical reactivity and biological activity compared to similar compounds. The specific positioning of the methyl group can also influence its interaction with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

methyl 5-methyl-6-piperidin-1-ylpyridine-3-carboxylate

InChI

InChI=1S/C13H18N2O2/c1-10-8-11(13(16)17-2)9-14-12(10)15-6-4-3-5-7-15/h8-9H,3-7H2,1-2H3

InChI Key

PRBKUTTVYKBNRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCCCC2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.